4-Chloro-2-(thiophen-2-yl)quinoline chemical structure and properties
4-Chloro-2-(thiophen-2-yl)quinoline chemical structure and properties
An In-depth Technical Guide to 4-Chloro-2-(thiophen-2-yl)quinoline: Structure, Properties, and Synthetic Strategies
Introduction
In the landscape of medicinal chemistry and materials science, the fusion of distinct heterocyclic scaffolds into a single molecular entity represents a powerful strategy for the discovery of novel compounds with unique properties. Quinoline, a bicyclic aromatic heterocycle, and thiophene, a five-membered sulfur-containing aromatic ring, are two such "privileged" structures. Quinoline and its derivatives are renowned for their broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, thiophene-containing molecules are integral to numerous pharmaceuticals and functional materials, exhibiting a wide array of biological and electronic activities.[4][5]
This technical guide focuses on the hybrid molecule, 4-Chloro-2-(thiophen-2-yl)quinoline . This compound integrates the structural features of both quinoline and thiophene, with a strategically placed chlorine atom at the 4-position of the quinoline ring. This chlorine atom is not merely a substituent; it is a versatile chemical handle that allows for a multitude of subsequent chemical transformations, making this molecule a highly valuable scaffold for creating diverse libraries of new chemical entities. This guide will provide a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, reactivity, and potential applications for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The foundational structure of 4-Chloro-2-(thiophen-2-yl)quinoline consists of a quinoline ring system where the hydrogen at position 2 is substituted with a thiophen-2-yl group, and the hydrogen at position 4 is replaced by a chlorine atom.
Key Structural Features:
-
Quinoline Core: A fused ring system of benzene and pyridine, which is largely planar and aromatic. The nitrogen atom in the quinoline ring influences its basicity and reactivity.[6]
-
Thiophene Moiety: An electron-rich five-membered aromatic ring containing a sulfur atom. The thiophene ring can engage in various interactions with biological targets and influences the overall electronic properties of the molecule.[5]
-
4-Chloro Substituent: The chlorine atom at the 4-position is a key reactive site. It activates the quinoline ring for nucleophilic aromatic substitution reactions, providing a gateway for the synthesis of a wide range of derivatives.[7][8]
A summary of the computed and known physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClNS | Computed |
| Molecular Weight | 245.73 g/mol | Computed |
| IUPAC Name | 4-chloro-2-(thiophen-2-yl)quinoline | IUPAC Nomenclature |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from similar compounds |
Synthesis of 4-Chloro-2-(thiophen-2-yl)quinoline
The construction of the 4-Chloro-2-(thiophen-2-yl)quinoline scaffold can be efficiently achieved through established synthetic methodologies for quinoline synthesis. The Friedländer annulation is a particularly powerful and versatile method for creating substituted quinolines.[9][10] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11]
For the synthesis of the target molecule, a plausible approach involves a two-step sequence: first, the Friedländer synthesis of the corresponding quinolin-4-one, followed by chlorination.
Experimental Protocol: A Representative Friedländer Annulation Approach
This protocol describes a general and robust method for the synthesis of the precursor, 2-(thiophen-2-yl)quinolin-4(1H)-one, which can then be chlorinated to yield the final product.
Step 1: Synthesis of 2-(thiophen-2-yl)quinolin-4(1H)-one
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminoacetophenone (1.0 equivalent) and ethyl 3-(thiophen-2-yl)-3-oxopropanoate (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable high-boiling point solvent such as Dowtherm A or diphenyl ether. Add a catalytic amount of a base, such as sodium ethoxide or potassium tert-butoxide (0.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 200-250°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solvent upon cooling. The solid can be collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then recrystallized from a suitable solvent such as ethanol or acetic acid to afford the pure 2-(thiophen-2-yl)quinolin-4(1H)-one.
Step 2: Chlorination to 4-Chloro-2-(thiophen-2-yl)quinoline
-
Reactant Preparation: In a round-bottom flask, suspend the 2-(thiophen-2-yl)quinolin-4(1H)-one (1.0 equivalent) from the previous step in phosphorus oxychloride (POCl₃) (5-10 equivalents), which acts as both the reagent and solvent.
-
Reaction Conditions: Heat the mixture to reflux (approximately 105°C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the product precipitates. The solid is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by column chromatography on silica gel or recrystallization.
Causality in Experimental Design
-
Choice of Synthesis Strategy: The Friedländer synthesis is chosen for its reliability and ability to construct the quinoline core in a single step from readily available starting materials.[12][13]
-
Catalyst: A base is used in the first step to facilitate the initial condensation between the ketone and the ester.
-
Chlorinating Agent: Phosphorus oxychloride is a standard and effective reagent for converting quinolin-4-ones to 4-chloroquinolines.[7]
-
Work-up Procedure: The careful quenching and neutralization steps are critical for both safety and effective isolation of the final product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-Chloro-2-(thiophen-2-yl)quinoline.
Spectroscopic Characterization
The structural elucidation of 4-Chloro-2-(thiophen-2-yl)quinoline would be confirmed by a combination of spectroscopic techniques. The following table outlines the expected characteristic signals.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons on the quinoline and thiophene rings would appear in the range of δ 7.0-8.5 ppm. The specific coupling patterns would be crucial for assigning the protons to their respective positions. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 120-150 ppm region. The carbon attached to the chlorine (C4) and the carbon attached to the thiophene (C2) would show characteristic shifts. |
| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching of the aromatic rings would be observed around 1500-1600 cm⁻¹. A C-Cl stretching vibration would be expected in the fingerprint region (around 700-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 245, with a characteristic M+2 isotope peak at m/z 247 with approximately one-third the intensity, confirming the presence of one chlorine atom. |
Chemical Reactivity and Derivatization Potential
The 4-chloro substituent on the quinoline ring is a highly valuable functional group for further synthetic modifications. It is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide variety of functional groups at this position.[7][8] This reactivity opens the door to the creation of a large library of derivatives from a single, readily accessible precursor.
Potential Nucleophilic Substitution Reactions:
-
Amination: Reaction with primary or secondary amines can introduce diverse amino functionalities, which are often important for biological activity.
-
Thiolation: Reaction with thiols can lead to the formation of 4-thioether derivatives.
-
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base can yield the corresponding ether derivatives.
-
Suzuki and other Cross-Coupling Reactions: The chloro group can also participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Derivatization Pathways Diagram
Caption: Potential derivatization pathways for 4-Chloro-2-(thiophen-2-yl)quinoline.
Potential Applications in Drug Discovery
The combination of the quinoline and thiophene scaffolds in 4-Chloro-2-(thiophen-2-yl)quinoline suggests significant potential for applications in drug discovery. Many biologically active quinoline and quinazoline alkaloids have been identified.[6] The quinoline core is a key component of several approved drugs, most notably in the treatment of malaria (e.g., chloroquine).[2]
The derivatization potential at the 4-position allows for the modulation of the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. This fine-tuning is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. Given the known biological activities of related compounds, derivatives of 4-Chloro-2-(thiophen-2-yl)quinoline could be investigated for a range of therapeutic areas:
-
Anticancer Agents: Many substituted quinolines have shown potent anticancer activity.[1][14]
-
Antimicrobial and Antifungal Agents: The fusion of two heterocyclic systems can lead to novel antimicrobial scaffolds.[3]
-
Anti-inflammatory Agents: Quinoline derivatives have been explored for their anti-inflammatory properties.[3]
-
Antiviral Agents: Thiophene derivatives have demonstrated a range of antiviral activities.[4]
Conclusion
4-Chloro-2-(thiophen-2-yl)quinoline is a synthetically accessible and highly versatile heterocyclic scaffold. Its structure, combining the pharmacologically significant quinoline and thiophene moieties with a reactive chlorine handle, makes it an exceptionally valuable building block for medicinal chemistry. The synthetic routes are well-established, and the potential for creating large, diverse libraries of derivatives through nucleophilic substitution at the 4-position is significant. This positions 4-Chloro-2-(thiophen-2-yl)quinoline as a promising starting point for the development of new therapeutic agents and functional materials.
References
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. jddtonline.info [jddtonline.info]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
